[Orn8]-Urotensin II
描述
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMJGTVVAXGOV-QXHQCLFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N13O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Early Pharmacological Characterization of Orn8 Urotensin Ii
Historical Context of [Orn8]-Urotensin II Synthesis
The synthesis of this compound was reported in 2002 by Camarda and colleagues. vulcanchem.comnih.gov This development occurred during a period of intensified research into the urotensinergic system, following the identification of the UT receptor and its endogenous ligand, U-II. vulcanchem.com The native U-II peptide contains a cyclic hexapeptide core, c[Cys-Phe-Trp-Lys-Tyr-Cys], which is crucial for its biological activity. nih.gov Early structure-activity relationship studies suggested that the lysine (B10760008) residue at position 8 (Lys8) was a key determinant of this activity. nih.gov
The rationale behind the synthesis of this compound was to explore the impact of modifying this specific position. nih.gov Scientists substituted the proteinogenic amino acid lysine with the non-proteinogenic amino acid ornithine (Orn). vulcanchem.comnih.gov Like lysine, ornithine possesses a side chain with a terminal amino group, but it is shorter by one methylene (B1212753) group. This subtle structural alteration was intended to probe the structural requirements for ligand-receptor interaction and activation.
This compound is a synthetic peptide typically produced using solid-phase peptide synthesis. vulcanchem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. A critical step in its synthesis is the formation of the disulfide bridge between the cysteine residues at positions 5 and 10, which creates the cyclic structure essential for its bioactivity. vulcanchem.com
Initial In Vitro Evaluation of this compound Agonistic and Antagonistic Activity
The initial pharmacological characterization of this compound revealed a complex and dualistic pharmacological profile that is dependent on the experimental system used. vulcanchem.comnih.gov This intriguing characteristic has made it a valuable tool for dissecting the multifaceted nature of UT receptor signaling.
In in vitro functional assays using recombinant cells, such as Human Embryonic Kidney (HEK293) cells engineered to express either human or rat UT receptors, this compound acts as a full agonist. nih.govtargetmol.compeptide.comrndsystems.com It stimulates an increase in intracellular calcium levels, a hallmark of UT receptor activation via the Gq/11 protein and subsequent phospholipase C activation. vulcanchem.commedchemexpress.com
Conversely, when evaluated in isolated rat aorta preparations, a classic bioassay for vasoconstrictor activity, this compound behaves as a competitive antagonist. nih.govnih.govtargetmol.compeptide.comrndsystems.com In this tissue, it does not induce contraction on its own but effectively blocks the vasoconstrictor response produced by the native U-II. nih.gov However, at very high concentrations, a small residual agonist activity (approximately 25% of the maximal effect of U-II) has been observed. nih.gov This partial agonism is a feature that has been noted with other UT receptor antagonists as well. nih.gov
| Assay System | Receptor Type | Observed Activity | Potency Value | Reference |
|---|---|---|---|---|
| HEK293 Cells (Calcium Assay) | Human UT | Full Agonist | pEC50 = 7.93 ± 0.16 | nih.gov |
| HEK293 Cells (Calcium Assay) | Rat UT | Full Agonist | pEC50 = 8.06 ± 0.22 | nih.gov |
| Isolated Rat Aorta | Rat UT | Competitive Antagonist | pA2 = 6.56 | targetmol.compeptide.comrndsystems.com |
Characterization of Receptor Selectivity of this compound
This compound exerts its effects through specific interaction with the urotensin II receptor (UT), a G-protein coupled receptor. vulcanchem.com Its distinct pharmacological profiles in different assays and species underscore the complexity of ligand interactions with the UT receptor. vulcanchem.com The compound's ability to act as an agonist in recombinant cell systems while functioning as an antagonist in native vascular tissue suggests that it may induce or stabilize different receptor conformations. vulcanchem.com
This phenomenon, known as functional selectivity or biased agonism, implies that the ligand can differentially activate intracellular signaling pathways depending on the cellular context. The discovery of the tissue-specific and species-dependent pharmacology of this compound has been instrumental in highlighting the intricacies of UT receptor signaling. vulcanchem.comnih.gov It demonstrated that the cellular environment and receptor orthologues (e.g., human vs. rat) can significantly influence the pharmacological outcome of ligand binding. nih.govguidetopharmacology.org
Comparative Analysis with Native Urotensin II and Other Analogs
The development of this compound provided a valuable benchmark for comparing the activity of different UT receptor ligands.
When compared to native human U-II, this compound is a less potent agonist in calcium mobilization assays. Studies in HEK293 cells showed that the potency of this compound at both human and rat UT receptors was approximately three-fold lower than that of U-II. nih.gov This finding indicates that while the positive charge at position 8 is important for binding, the specific structure of the lysine side chain is crucial for maximal receptor activation and potency. vulcanchem.com
The strategic substitution of lysine with ornithine in this compound was a key step that inspired the design of other UT receptor antagonists with potentially improved properties. nih.govguidetopharmacology.org One of the most notable subsequent analogs is urantide (B549374) ([Pen5, DTrp7, Orn8]hU-II(4–11)). nih.govnih.gov Urantide, which incorporates the Orn8 substitution alongside other modifications, was developed as a potent UT receptor antagonist, demonstrating significantly higher antagonist potency in the rat aorta assay than this compound. nih.govresearchgate.net However, like this compound, urantide also displayed some residual agonist activity in certain recombinant cell assays. nih.gov
Another related analog, UFP-803 ([Pen5, DTrp7, Dab8]U-II(4–11)), was developed in an effort to create a more selective antagonist with less residual agonist activity. nih.gov In this compound, the ornithine at position 8 was replaced with diaminobutyric acid (Dab). While UFP-803 proved to be a potent antagonist with reduced agonist activity compared to urantide, it was found to be about 10-fold less potent than urantide in the rat aorta bioassay. nih.gov
| Compound | Key Modification(s) | Activity in HEK293 Cells (pEC50) | Activity in Rat Aorta | Reference |
|---|---|---|---|---|
| Human Urotensin-II | Native Peptide | 8.51 (hUT), 8.54 (rUT) | Potent Agonist | nih.gov |
| This compound | Lys8 -> Orn8 | 7.93 (hUT), 8.06 (rUT) | Competitive Antagonist (pA2=6.56) | nih.govtargetmol.com |
| Urantide | Cys5->Pen5, Trp7->DTrp7, Lys8->Orn8 | Residual Agonist | Potent Antagonist (pKB=8.3) | nih.govresearchgate.net |
| UFP-803 | Cys5->Pen5, Trp7->DTrp7, Lys8->Dab8 | Minimal Agonist | Competitive Antagonist (pA2=7.46) | nih.gov |
Urotensin Receptor Pharmacology and Binding Dynamics of Orn8 Urotensin Ii
Ligand Binding Studies of [Orn8]-Urotensin II to UT Receptors
The interaction of this compound with the UT receptor has been characterized through various ligand binding studies, revealing its affinity, kinetics, and competitive nature. These studies are fundamental to understanding its dualistic pharmacological profile.
Affinity and Dissociation Kinetics
This compound demonstrates high-affinity binding to UT receptors, although its potency is moderately reduced compared to the endogenous ligand, Urotensin II. nih.gov In studies using Chinese hamster ovary (CHO) cells transfected with the human UT receptor, [Pen5,Orn8]hU-II(4–11), a related derivative, displaced [125I]urotensin II with a pKi of 7.7 ± 0.05. researchgate.net While specific dissociation kinetic rates for this compound are not extensively detailed in the reviewed literature, the binding of U-II ligands to the UT receptor is generally characterized by a very slow dissociation rate, leading to what is described as "pseudo-irreversible" binding in some contexts. hku.hk This characteristic contributes to the prolonged duration of action observed with UT receptor agonists. hku.hk
Table 1: Binding Affinity of this compound Analogues at UT Receptors
| Compound | Receptor System | Affinity Metric (pKi) | Reference |
|---|---|---|---|
| [Pen5,Orn8]hU-II(4–11) | CHO cells with recombinant hUT receptors | 7.7 ± 0.05 | researchgate.net |
| Urantide (B549374) ([Pen5,DTrp7,Orn8]hU-II(4–11)) | CHO cells with recombinant hUT receptors | 8.3 ± 0.04 | researchgate.net |
Competitive Binding Profile against Urotensin II and other Ligands
This compound acts as a competitive ligand at the UT receptor. vulcanchem.comrndsystems.com In functional assays, it competitively antagonizes the effects of Urotensin II. For instance, in the rat isolated thoracic aorta, both [Pen5,Orn8]hU-II(4–11) and the related compound urantide competitively antagonized contractions induced by hU-II. researchgate.net This competitive action is demonstrated by the parallel rightward shift of the U-II concentration-response curve in the presence of the antagonist, without a change in the maximum response. nih.govresearchgate.net This profile indicates that this compound and Urotensin II vie for the same or overlapping binding sites on the UT receptor. nih.gov
Receptor Occupancy and Activation State Induction by this compound
The binding of this compound to the UT receptor can induce different receptor conformations, leading to varied activation states. This is the basis for its dual pharmacological profile as both an agonist and an antagonist depending on the biological system. vulcanchem.com The ability of this compound to function as an agonist in some systems (e.g., recombinant cells) and an antagonist in others (e.g., native tissues like the rat aorta) suggests that it may promote distinct receptor conformations compared to the natural ligand. vulcanchem.comnih.gov This differential activation may be influenced by factors such as receptor density, the presence of specific co-factors, or the receptor's coupling efficiency to intracellular signaling pathways in different cellular environments. hku.hknih.gov
Agonistic and Antagonistic Modulations of UT Receptor Function by this compound
The most remarkable feature of this compound is its ability to act as both an agonist and an antagonist at the UT receptor. vulcanchem.comrndsystems.com
In recombinant cell systems, such as Human Embryonic Kidney 293 (HEK293) cells expressing either human or rat UT receptors, this compound behaves as a full agonist. nih.govvulcanchem.com It stimulates intracellular calcium mobilization, a key signaling event following UT receptor activation, with high potency. nih.govmedchemexpress.com Specifically, it increases intracellular calcium levels with a pEC50 of approximately 8. rndsystems.comtargetmol.compeptide.com
Conversely, in native tissue preparations like the isolated rat aorta, this compound functions as a competitive antagonist. vulcanchem.comrndsystems.comahajournals.org It effectively blocks the vasoconstrictor effects of U-II, yielding a pA2 value of 6.56. vulcanchem.comrndsystems.compeptide.com In this assay, it shows only a very weak residual agonist activity at high concentrations. nih.gov This antagonistic action in vascular tissue makes it a valuable tool for studying the cardiovascular effects of the urotensinergic system. vulcanchem.com The discrepancy between its effects in cell-based assays and native tissues is thought to be related to differences in receptor reserve and signal transduction coupling efficiency rather than species-specific receptor differences alone. nih.gov
Table 2: Functional Activity of this compound at UT Receptors
| Experimental System | Observed Activity | Potency/Affinity Metric | Value | Reference |
|---|---|---|---|---|
| HEK293 cells with hUT receptors | Full Agonist (Calcium Mobilization) | pEC50 | 7.93 ± 0.16 | nih.gov |
| HEK293 cells with rUT receptors | Full Agonist (Calcium Mobilization) | pEC50 | 8.06 ± 0.22 | nih.gov |
| Isolated Rat Aorta | Competitive Antagonist | pA2 | 6.56 | vulcanchem.comrndsystems.com |
Intracellular Signal Transduction Pathways Activated by Orn8 Urotensin Ii
Calcium Mobilization Pathways Elicited by [Orn8]-Urotensin II
A primary and well-documented signaling outcome of this compound binding to the UT receptor is the mobilization of intracellular calcium ([Ca2+]i). medchemexpress.comnih.gov In recombinant cell systems, such as HEK293 cells expressing either human or rat UT receptors, this compound behaves as a full agonist, stimulating a robust increase in [Ca2+]i. nih.govnih.gov This effect is comparable to that induced by the endogenous ligand, U-II, although the potency of this compound is slightly lower. nih.gov
The mobilization of intracellular calcium is a hallmark of the activation of the phospholipase C (PLC) pathway. vulcanchem.comebi.ac.uk Upon receptor activation, G proteins of the Gαq/11 family are stimulated, which in turn activate PLC. hku.hkguidetopharmacology.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. hku.hk
The following table summarizes the agonistic activity of this compound on calcium mobilization in different cell systems.
| Cell Line | Receptor Type | Agonist Activity | pEC50 | Reference |
| HEK293 | Human UT | Full Agonist | ~8 | nih.govrndsystems.com |
| HEK293 | Rat UT | Full Agonist | ~8 | nih.govrndsystems.com |
| CHO-K1 | Human UT | Agonist | 8.48 (EC50 = 3.3nM) | eurofinsdiscovery.com |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
G Protein Coupling Profiles Induced by this compound
The interaction of this compound with the UT receptor initiates signaling through various G protein subtypes, leading to a complex downstream cellular response. The UT receptor is known to couple to multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13. mdpi.comfrontiersin.org
Gαq/11 Protein Activation
As discussed in the context of calcium mobilization, the coupling of the this compound-activated UT receptor to Gαq/11 proteins is a principal signaling axis. hku.hkguidetopharmacology.orggenecards.org This pathway is responsible for the activation of phospholipase C and the subsequent increase in intracellular calcium, which mediates many of the physiological effects of U-II and its analogs, such as vasoconstriction. ebi.ac.uk
Gα12/13 Protein Activation
The UT receptor also couples to Gα12/13 proteins, which are key regulators of the RhoA/Rho-kinase pathway. unife.itresearchgate.net This pathway is crucial for processes such as cell migration, adhesion, and cytoskeletal rearrangement. researchgate.net The activation of Gα13 by the UT receptor has been linked to chemotactic and mitogenic functions. mdpi.com The extent to which this compound specifically engages this pathway contributes to its unique pharmacological profile.
Absence of Gαs Coupling
The UT receptor is not typically associated with coupling to Gαs proteins. inrs.ca Activation of Gαs leads to the stimulation of adenylyl cyclase and an increase in cAMP levels. The signaling pathways activated by U-II and its analogs, including this compound, are generally independent of this mechanism. inrs.ca
β-Arrestin Recruitment and Receptor Internalization Dynamics
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. researchgate.net β-arrestins play a dual role: they desensitize G protein-mediated signaling and can also initiate their own signaling cascades, a phenomenon known as biased agonism. researchgate.netresearchgate.net Furthermore, β-arrestin recruitment is often a prerequisite for receptor internalization. mdpi.com
Studies on the UT receptor have shown that agonist binding, including that of U-II, leads to the translocation of β-arrestin 1/2 to the plasma membrane. nih.gov This recruitment can mediate EGFR transactivation and subsequent cell survival signals. nih.gov Interestingly, some UT receptor ligands, like urantide (B549374), exhibit biased signaling, partially activating Gq pathways without promoting significant receptor internalization. mdpi.com This suggests that the structural modifications in these analogs can differentially affect G protein coupling and β-arrestin recruitment. While direct studies on β-arrestin recruitment specifically by this compound are limited, the known behavior of other U-II analogs suggests that this is a critical aspect of its signaling that contributes to its tissue-specific agonist and antagonist effects. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., ERK1/2)
The parent compound, urotensin-II (U-II), is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. U-II's activation of the UT receptor, a G protein-coupled receptor (GPCR), can lead to the phosphorylation and activation of ERK1/2 through various upstream effectors, including Protein Kinase C (PKC) and growth factor receptor transactivation. nih.govnih.govnih.gov
While detailed studies focusing exclusively on this compound's activation of the MAPK pathway are limited, research into its broader signaling profile provides significant insights. In human embryonic kidney (HEK293) cells expressing the human UT receptor, the activation of the receptor by ligands, including U-II, leads to a biphasic phosphorylation of ERK1/2. nih.gov This complex activation pattern suggests the involvement of multiple signaling components downstream of receptor engagement.
Studies on biased agonism at the UT receptor have shown that this compound can activate G protein signaling pathways, which are known to be upstream of the MAPK cascade. nih.gov Specifically, this compound activates Gq, Gi1, GoA, and G13 proteins. nih.gov The activation of Gq, for instance, typically leads to the activation of phospholipase C and subsequent PKC activation, a known route to ERK1/2 phosphorylation. Similarly, Gi/o protein activation can also contribute to MAPK signaling.
However, it is the biased nature of this compound, particularly its weak engagement with β-arrestin pathways, that distinguishes its potential influence on MAPK signaling from that of U-II. nih.gov β-arrestins can also act as scaffolds for MAPK components, leading to a distinct wave of ERK1/2 activation. nih.gov Therefore, the attenuated β-arrestin recruitment by this compound suggests that the ERK1/2 activation profile it induces may differ in kinetics and cellular location compared to the balanced activation by U-II.
Investigation of Biased Agonism and Functional Selectivity of this compound
This compound is a prime example of a biased agonist at the UT receptor, demonstrating functional selectivity by preferentially activating certain downstream signaling pathways over others. nih.gov This characteristic is primarily defined by its differential ability to engage G proteins versus β-arrestins. nih.gov
Research using Bioluminescence Resonance Energy Transfer (BRET) biosensors in HEK293 cells has meticulously dissected the signaling profile of this compound in comparison to the endogenous ligand, U-II. nih.gov While U-II robustly activates both G protein-dependent pathways and promotes the recruitment of β-arrestin 1 and 2, this compound shows a clear bias towards G protein activation. nih.gov
G Protein Activation: this compound acts as a full or partial agonist for the activation of several G protein subtypes, including Gq, Gi1, GoA, and G13. nih.gov However, its potency (pEC50) for activating these G proteins is generally 5 to 10 times lower than that of U-II. nih.gov
β-Arrestin Recruitment: In stark contrast to its effect on G proteins, this compound is significantly impaired in its ability to recruit β-arrestins. nih.gov Studies show that it either does not recruit β-arrestins at all or does so with extremely low efficacy. nih.gov This demonstrates a strong bias away from the β-arrestin pathway, which is heavily engaged by the native U-II. nih.gov This lack of β-arrestin recruitment also has implications for receptor internalization, a process often mediated by β-arrestins.
The tables below summarize the comparative signaling properties of U-II and this compound at the human UT receptor, based on data from Brulé et al. (2016). nih.gov
Table 1: G Protein Activation Profile of U-II and this compound
| Ligand | G Protein Subtype | pEC50 | Emax (% of U-II) |
|---|---|---|---|
| U-II | Gq | 9.13 ± 0.17 | 100 |
| Gi1 | 9.03 ± 0.20 | 100 | |
| GoA | 9.07 ± 0.21 | 100 | |
| G13 | 9.12 ± 0.21 | 100 | |
| This compound | Gq | 8.01 ± 0.17 | 89 ± 7 |
| Gi1 | 7.97 ± 0.23 | 93 ± 10 | |
| GoA | 7.93 ± 0.27 | 100 ± 14 | |
| G13 | 8.05 ± 0.25 | 73 ± 7 |
Table 2: β-Arrestin Recruitment Profile of U-II and this compound
| Ligand | Pathway | pEC50 | Emax (% of U-II) |
|---|---|---|---|
| U-II | β-arrestin 1 | 8.16 ± 0.21 | 100 |
| β-arrestin 2 | 8.35 ± 0.17 | 100 | |
| This compound | β-arrestin 1 | - | No recruitment |
| β-arrestin 2 | 7.02 ± 0.42 | 16 ± 5 |
This functional selectivity makes this compound a valuable pharmacological tool to investigate the distinct physiological and pathophysiological roles of G protein-dependent signaling versus β-arrestin-mediated pathways downstream of the UT receptor. The ability to selectively activate G protein pathways without significant β-arrestin involvement allows researchers to delineate the specific contributions of each branch of signaling to cellular responses. nih.gov
Structure Activity Relationships Sar and Analog Design Based on Orn8 Urotensin Ii
Identification of Key Amino Acid Residues for UT Receptor Interaction in [Orn⁸]-Urotensin II
The interaction of [Orn⁸]-U-II with the UT receptor is largely governed by the same core principles that dictate the binding of the endogenous ligand, urotensin-II. The C-terminal cyclic hexapeptide core, c[Cys-Phe-Trp-Lys-Tyr-Cys], is paramount for biological activity. nih.govphysiology.org Structure-activity relationship studies have consistently highlighted the importance of specific residues within this cyclic region for receptor recognition and activation. physiology.orgnih.gov
For [Orn⁸]-U-II, the key residues for UT receptor interaction are analogous to those in U-II, with the critical substitution at position 8. The essential amino acids include:
Trp⁷, Orn⁸, and Tyr⁹: These residues are considered essential for both receptor recognition and activation. physiology.org The substitution of Lys⁸ with Ornithine, a non-natural amino acid, was a strategic modification based on the understanding that this position is crucial for biological activity. nih.gov The positive charge at position 8 plays a significant role in receptor activation. vulcanchem.com Docking studies with a rat UT receptor model suggest that the amino group of the residue at position 8 is essential for interacting with Asp¹³⁰ in the third transmembrane helix of the receptor. nih.gov
Cys⁵ and Cys¹⁰: The disulfide bridge between these two cysteine residues is indispensable for maintaining the cyclic structure of the peptide, which is essential for its bioactivity. vulcanchem.comnih.gov Disruption of this cyclic structure leads to a profound loss of affinity for the UT receptor. guidetopharmacology.org
Phe⁶: This residue also contributes significantly to the binding and activity of the ligand. nih.gov
The exocyclic N-terminal region of U-II is highly variable among species and modifications in this area, such as truncations, generally have minor effects on receptor affinity. nih.govguidetopharmacology.org In fact, the truncated analog hU-II(4-11) is often more potent than the full-length peptide. guidetopharmacology.org
Design and Synthesis of Novel [Orn⁸]-Urotensin II Derivatives
The unique pharmacological profile of [Orn⁸]-U-II has spurred the design and synthesis of novel derivatives to further probe the SAR of UT receptor ligands and to develop more potent and selective modulators. vulcanchem.com The primary method for producing these peptide analogs is solid-phase peptide synthesis (SPPS). vulcanchem.com This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. vulcanchem.com
The synthesis of [Orn⁸]-U-II and its derivatives requires specific considerations:
Incorporation of Ornithine: As a non-proteinogenic amino acid, the incorporation of ornithine at position 8 necessitates the use of a specifically protected Orn derivative during SPPS. vulcanchem.com
Disulfide Bridge Formation: After the linear peptide chain is assembled, the critical disulfide bond between Cys⁵ and Cys¹⁰ is formed through an oxidation reaction. vulcanchem.comportlandpress.com
Purification: The final synthetic peptide is purified to homogeneity using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). portlandpress.com
Building upon the [Orn⁸]-U-II template, researchers have introduced further modifications to create new derivatives. A notable example is the development of urantide (B549374) ([Pen⁵, DTrp⁷, Orn⁸]hU-II(4-11)). guidetopharmacology.orgnih.gov This derivative incorporates additional strategic substitutions:
Penicillamine (Pen) at position 5: The replacement of Cys⁵ with Pen, which is a β,β-dimethylcysteine, helps to stabilize the cyclic structure of the peptide and can enhance UT receptor affinity. guidetopharmacology.org
D-Tryptophan (DTrp) at position 7: The stereoinversion of Trp⁷ to D-Trp has been shown to generate analogs with antagonistic properties. nih.gov
Another derivative, UFP-803 ([Pen⁵, DTrp⁷, Dab⁸]U-II(4-11)), was designed based on the urantide sequence, with the further substitution of Orn⁸ with diaminobutyric acid (Dab). nih.gov
Impact of Amino Acid Substitutions and Modifications on Receptor Binding and Functional Activity
The systematic substitution and modification of amino acids in the [Orn⁸]-U-II scaffold have provided significant insights into the structural requirements for UT receptor binding and functional activity.
The foundational substitution of Lys⁸ with Orn in U-II results in a compound that acts as a full agonist in recombinant systems (HEK293 cells expressing human or rat UT receptors) but as a competitive antagonist in native tissues like the isolated rat aorta. rndsystems.comnih.govpeptide.com This dual activity suggests that [Orn⁸]-U-II may induce different receptor conformations or recruit distinct signaling components compared to the native ligand. vulcanchem.com
Further modifications to the [Orn⁸]-U-II backbone have led to the development of potent antagonists. For instance, urantide ([Pen⁵, DTrp⁷, Orn⁸]hU-II(4-11)) is a potent UT receptor antagonist in the rat aorta bioassay. guidetopharmacology.orgnih.gov However, it still exhibits residual agonist activity at human recombinant UT receptors, highlighting the subtleties of ligand-receptor interactions across different species and experimental systems. nih.gov
The substitution of Orn⁸ with diaminobutyric acid (Dab) in the urantide sequence to create UFP-803 led to a reduction in both potency and efficacy. nih.gov This finding underscores the importance of the side chain at position 8 for optimal receptor interaction. nih.gov
| Compound/Analog | Key Substitutions from hU-II | Receptor Binding/Functional Activity |
| [Orn⁸]-Urotensin II | Lys⁸ → Orn | Full agonist at recombinant rat and human UT receptors (pEC₅₀ ~8); Competitive antagonist in rat aorta (pA₂ = 6.56). rndsystems.comnih.gov |
| Urantide | Cys⁵ → Pen, Trp⁷ → DTrp, Lys⁸ → Orn (in U-II(4-11)) | Potent UT receptor antagonist in rat aorta (pA₂ ≈ 8.5); Shows residual agonist activity at human recombinant UT receptors. guidetopharmacology.orgnih.gov |
| UFP-803 | Cys⁵ → Pen, Trp⁷ → DTrp, Lys⁸ → Dab (in U-II(4-11)) | UT receptor antagonist, but about 10-fold less potent than urantide. nih.gov |
| [Dab⁸]U-II | Lys⁸ → Dab | Reduced potency and attenuated efficacy compared to [Orn⁸]-U-II. nih.gov |
Conformational Analysis and Structural Determinants of Ligand Efficacy
The three-dimensional conformation of urotensin-II and its analogs is a critical determinant of their biological activity. The cyclic structure imposed by the disulfide bond is fundamental, and within this ring, a specific secondary structure is thought to be responsible for receptor binding and activation. researchgate.net
NMR spectroscopy and molecular dynamics studies have suggested that the biologically active conformation of U-II and its analogs involves a turn structure, often an inverse γ-turn, encompassing the key residues Trp-Lys-Tyr (or Trp-Orn-Tyr in the case of [Orn⁸]-U-II). researchgate.net This conformation presents the side chains of these crucial amino acids in a specific spatial orientation for interaction with the receptor binding pocket. nih.gov
The dual agonist/antagonist nature of [Orn⁸]-U-II suggests that it may induce or stabilize a receptor conformation that is different from that induced by the full agonist U-II. vulcanchem.com This could lead to differential G-protein coupling or the recruitment of different downstream signaling effectors. vulcanchem.com
Photolabeling studies using photoreactive analogs of U-II and urantide-like partial agonists have begun to map the ligand-binding pocket of the UT receptor. These studies have revealed that while agonists and partial agonists may dock in the same general binding pocket, conformational changes associated with different states of receptor activation can lead to slight differences in the spatial proximity of the ligand to various receptor domains. portlandpress.comnih.gov For example, a photoreactive full agonist at position 6 was found to contact the fourth transmembrane domain, whereas a partial agonist with the photoreactive group at the same position labeled the fifth transmembrane domain. portlandpress.com
Development of Peptidic and Non-Peptidic Urotensin Receptor Modulators Inspired by [Orn⁸]-Urotensin II
The insights gained from SAR studies of [Orn⁸]-U-II and its derivatives have been instrumental in the development of a broader range of UT receptor modulators, including both peptidic and non-peptidic compounds. vulcanchem.com
Peptidic Modulators: The development of urantide and UFP-803 are prime examples of how the [Orn⁸]-U-II structure has inspired the creation of more potent and selective peptide-based antagonists. guidetopharmacology.orgnih.gov By combining the Orn⁸ substitution with other modifications like Pen⁵ and DTrp⁷, researchers have been able to fine-tune the pharmacological properties of these ligands. nih.govresearchgate.net The observation that substitutions at position 8 influence potency and efficacy has been a guiding principle in the design of new analogs. vulcanchem.comnih.gov
Non-Peptidic Modulators: The pharmacophore models derived from the study of active conformations of U-II and its analogs, including the spatial arrangement of the key Trp, Lys/Orn, and Tyr residues, have provided a blueprint for the rational design of non-peptidic UT receptor modulators. nih.govnih.gov By mimicking the essential interactions of the peptide ligand with the receptor, small molecule compounds can be designed to act as either agonists or antagonists. While the direct lineage from [Orn⁸]-U-II to specific non-peptidic compounds is part of a broader drug discovery effort, the knowledge gained from this peptide has undoubtedly contributed to the virtual screening and medicinal chemistry campaigns that have identified non-peptidic ligands for the UT receptor. guidetopharmacology.org
Pre Clinical Pharmacological Effects of Orn8 Urotensin Ii in in Vitro and in Vivo Models
Cardiovascular System Modulations
The urotensinergic system, including U-II and its receptor, is implicated in the regulation of cardiovascular homeostasis. ahajournals.org Dysregulation of this system has been associated with cardiovascular diseases such as hypertension and heart failure. nih.govnih.gov [Orn8]-Urotensin II, as a modulator of the UT receptor, has been investigated for its effects on the cardiovascular system.
Vasomotor Tone Regulation in Isolated Organ Systems
In isolated organ systems, this compound demonstrates a dualistic nature. In the rat isolated aorta, it acts as a competitive antagonist, inhibiting the contractile responses induced by U-II. rndsystems.comnih.gov However, in cell lines expressing recombinant rat and human UT receptors, it behaves as a full agonist, stimulating an increase in intracellular calcium levels. rndsystems.comnih.govmedchemexpress.com This suggests that the functional response to this compound is tissue- and species-dependent. nih.gov
The intrinsic activity of this compound in the rat aorta bioassay is reported to be 0.25, indicating it is a partial agonist. nih.gov This is in contrast to its full agonist activity in recombinant cell systems, highlighting the complexity of its interaction with the UT receptor in different environments. ahajournals.orgnih.gov
Table 1: In Vitro Activity of this compound
| Preparation | Species | Effect | Potency/Efficacy |
|---|---|---|---|
| Isolated Aorta | Rat | Competitive Antagonist | pA2 = 6.56 rndsystems.com |
| Isolated Aorta | Rat | Partial Agonist | Intrinsic Activity = 0.25 nih.gov |
| HEK293 cells with recombinant UT receptor | Rat | Full Agonist | pEC50 ~ 8 rndsystems.com |
| HEK293 cells with recombinant UT receptor | Human | Full Agonist | pEC50 ~ 8 rndsystems.com |
| CHO cells with recombinant UT receptor | Human | Full Agonist | 3-fold lower potency than U-II nih.gov |
Effects on Vascular Reactivity in Animal Models
In animal models, the effects of urotensinergic compounds on vascular reactivity are complex and can be influenced by the underlying physiological state. For instance, in a rat model of volume overload-induced heart failure, chronic infusion of U-II altered vascular reactivity. nih.gov While direct studies on the chronic effects of this compound on vascular reactivity in such models are limited, its antagonist properties in some vascular beds suggest it could modulate U-II's effects. rndsystems.comnih.gov The response to U-II and its analogs is known to vary between different vascular beds and species. nih.gov
Influence on Plasma Extravasation in Murine Models
This compound has been utilized to investigate the role of the UT receptor in plasma extravasation. In mice, U-II induces plasma extravasation in various vascular regions, an effect mediated by the UT receptor. nih.govspringermedizin.de Studies have shown that this compound, while largely inactive on its own, can reduce or abolish the plasma extravasation induced by U-II. nih.gov This antagonistic effect in vivo further supports its role as a UT receptor modulator. nih.govspringermedizin.de
Table 2: Effect of this compound on U-II-Induced Plasma Extravasation in Mice
| Tissue | U-II Effect | This compound Effect (alone) | This compound + U-II Effect |
|---|---|---|---|
| Airways | Stimulated | Inactive or non-significant increase | Reduced/Abolished nih.gov |
| Gastrointestinal Tract | Stimulated | Inactive or non-significant increase | Reduced/Abolished nih.gov |
| Urogenital Tract | Stimulated | Inactive or non-significant increase | Reduced/Abolished nih.gov |
| Skin | No significant effect | Not reported | Not reported |
Pulmonary System Interactions
The urotensinergic system is present in the pulmonary vasculature and has been implicated in the pathophysiology of pulmonary diseases. mdpi.com U-II can induce vasoconstriction in human pulmonary arteries. nih.gov While specific studies focusing on the effects of this compound on the pulmonary system are not extensively detailed in the provided context, its antagonistic properties in other vascular systems suggest a potential to modulate U-II-mediated effects in the lungs. rndsystems.comnih.gov
Renal System Responses
The kidney expresses both U-II and UT receptors, suggesting a role for the urotensinergic system in renal physiology. nih.govnih.govnih.govresearchgate.net This system is implicated in renal diseases, and UT receptor antagonists are being investigated for their therapeutic potential. nih.govresearchgate.net Although direct preclinical data on the specific renal responses to this compound is limited in the provided search results, its ability to antagonize UT receptors suggests it could influence renal functions regulated by U-II.
Central Nervous System (CNS) Effects
U-II and its receptor are found in various areas of the central nervous system, including the brainstem and spinal cord, where they may be involved in cardiovascular regulation. nih.govnih.govfrontiersin.org U-II has been shown to have physiological roles in the CNS. medchemexpress.commedchemexpress.com The effects of centrally administered U-II on cardiovascular parameters like baroreflex sensitivity have been studied in animal models. frontiersin.org Given that this compound can cross the blood-brain barrier and its modulatory effects on the UT receptor, it could potentially influence CNS-mediated cardiovascular responses, but specific research on this aspect is not detailed in the provided information.
Gastrointestinal and Urogenital Tract Modulation
The urotensinergic system, comprising Urotensin-II (U-II) and its G protein-coupled receptor (UT receptor), is expressed in various tissues, including the gastrointestinal and urogenital tracts. physiology.orgphysiology.orgfrontiersin.org Preclinical research indicates that this system plays a role in modulating physiological and pathophysiological processes within these tissues. nih.govnih.gov The synthetic U-II analog, this compound, has been instrumental in elucidating some of these functions through both in vitro and in vivo models.
In in vivo studies, the U-II system has been shown to influence vascular permeability in the gastrointestinal and urogenital tracts. Administration of U-II in mouse models leads to a significant increase in plasma extravasation in these specific vascular beds. nih.govnih.gov This effect highlights a potential role for UT receptor agonists in modulating local blood flow and fluid balance.
The pharmacological profile of this compound is complex and appears to be dependent on the specific tissue and experimental conditions. rndsystems.com In in vitro functional assays using human embryonic kidney (HEK293) cells that express recombinant rat and human UT receptors, this compound acts as a full agonist, stimulating an increase in intracellular calcium levels. rndsystems.commedchemexpress.comwikigenes.org However, in isolated rat thoracic aorta preparations, it behaves as a competitive antagonist. rndsystems.com Further research has quantified the partial agonist activity of [Orn8]U-II in the rat aorta bioassay, reporting a low intrinsic activity. nih.gov
Within the urogenital system, the UT receptor is expressed in the smooth muscle cells of the bladder. wikigenes.org The modulation of this receptor has been investigated in the context of bladder cancer, where studies on bladder cancer cell lines have shown that treatment with the UT receptor antagonist urantide (B549374), a related peptide, can significantly block both cell motility and invasion. nih.gov In the gastrointestinal tract, the UT receptor is expressed in the stomach and intestines, and its expression is elevated in conditions such as ulcerative colitis and colon cancer. frontiersin.orgnih.gov Blockade of the UT receptor with antagonists has been shown to inhibit the motility and invasion of human colon cancer cells in vitro. researchgate.net
The preclinical data for this compound and related compounds underscore the involvement of the urotensinergic system in the gastrointestinal and urogenital tracts. The compound's dual agonist/antagonist profile makes it a valuable pharmacological tool for research. rndsystems.com
Pharmacological Profile of this compound in Preclinical Models
| Compound | Model System | Assay Type | Observed Effect | Potency / Efficacy | Citation(s) |
| This compound | Recombinant rat UT receptors (HEK293 cells) | Intracellular Calcium Mobilization | Full Agonist | pEC50 ~ 8 | rndsystems.com |
| This compound | Recombinant human UT receptors (HEK293 cells) | Intracellular Calcium Mobilization | Full Agonist | pEC50 ~ 8 | rndsystems.com |
| This compound | Rat Aorta | Contraction Bioassay | Competitive Antagonist | pA2 = 6.56 | rndsystems.com |
| [Orn8]U-II | Rat Aorta | Contraction Bioassay | Partial Agonist | Intrinsic Activity = 0.25 | nih.gov |
Cellular and Molecular Mechanisms of Action of Orn8 Urotensin Ii
Regulation of Cellular Proliferation and Apoptosis in Specific Cell Types
[Orn8]-Urotensin II, through its interaction with the UT receptor, influences cell proliferation and apoptosis in a cell-type-specific manner. The parent compound, urotensin-II, is known to stimulate the proliferation of various cell types, including vascular smooth muscle cells, fibroblasts, and cancer cells. physiology.orgphysiology.org It also exhibits anti-apoptotic effects in human umbilical vein endothelial cells (HUVECs). nih.gov
Studies on urotensin-II have shown that it promotes DNA synthesis and inhibits apoptosis in HUVECs, processes that are mediated by the phosphorylation of mitogen-activated protein kinase (MAPK) p42/44. nih.gov In the context of cancer, U-II has been found to stimulate the proliferation of lung and colorectal cancer cells. frontiersin.org Furthermore, high expression of the UT receptor has been reported in various tumor cell lines and human tumor extracts, where U-II can stimulate cell proliferation and migration at very low concentrations. mdpi.com
While direct studies on the specific effects of this compound on proliferation and apoptosis are less abundant, its nature as a UT receptor agonist suggests it would have similar, though potentially modulated, effects compared to U-II. medchemexpress.com For instance, research on different U-II analogs has shown that they can differentially modulate cell survival. researchgate.net
Table 1: Effects of Urotensin-II on Cellular Proliferation and Apoptosis
| Cell Type | Effect of Urotensin-II | Key Findings |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promotes proliferation, Inhibits apoptosis | Increased DNA synthesis and inhibited apoptosis induced by serum withdrawal and TNFα. nih.govnih.gov |
| Vascular Smooth Muscle Cells | Promotes proliferation | U-II stimulates proliferation. physiology.orgphysiology.org |
| Fibroblasts | Promotes proliferation | U-II stimulates proliferation. physiology.orgphysiology.org |
| Lung and Colorectal Cancer Cells | Promotes proliferation | U-II stimulates proliferation and MMP-9 activation. frontiersin.org |
| Various Tumor Cell Lines (e.g., lung, colon, adrenal, glioma) | Promotes proliferation | U-II stimulates cell proliferation at low concentrations. mdpi.com |
| Bladder Cancer Cells | Regulates proliferation | The superagonist UPG84 induced growth suppression in 3 out of 4 cell lines. nih.gov |
Modulation of Cell Migration and Invasion
The urotensinergic system is a significant regulator of cell migration and invasion, processes crucial in both physiological and pathological contexts such as development, immune response, and cancer metastasis. Urotensin-II has been described as a chemokine, stimulating the migration of various cell types. frontiersin.orgcore.ac.uk
U-II has been shown to induce the migration of endothelial progenitor cells through the activation of the RhoA/Rho kinase pathway. nih.gov In glioblastoma cells, U-II induces chemotactic migration via G13/Rho/ROCK/actin polymerization and partially through the Gi/o/PI3K pathways. frontiersin.org It also promotes the invasion of macrophages, endothelial cells, and smooth muscle cells in vivo. frontiersin.org In human hepatoma cells, U-II has been found to promote migration and invasion, a process involving NADPH oxidase-derived reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) pathway. nih.gov
As a UT receptor agonist, this compound is expected to participate in these processes. Studies have shown that various U-II derived peptides, including those with modifications at position 8, can induce cell migration and adhesion. researchgate.net The antagonist urantide (B549374), which shares a modified structure at position 8, has been shown to block the motility and invasion of bladder cancer cells. nih.gov
Table 2: Modulation of Cell Migration and Invasion by the Urotensinergic System
| Cell Type | Effect of Urotensin-II/Analogs | Signaling Pathway(s) Involved |
|---|---|---|
| Endothelial Progenitor Cells | Induces migration | RhoA/Rho kinase pathway. nih.gov |
| Glioblastoma (GBM) Cells | Induces chemotactic migration and adhesion | G13/Rho/ROCK/actin polymerization, Gi/o/PI3K. frontiersin.org |
| Macrophages, Endothelial, and Smooth Muscle Cells | Promotes invasion | Not specified in the provided context. frontiersin.org |
| Human Hepatoma Cells | Promotes migration and invasion | NADPH oxidase-derived ROS, JNK pathway. nih.gov |
| Bladder Cancer Cells | Regulates motility and invasion | Blocked by the antagonist urantide. nih.gov |
| Rat Fibroblasts | Involved in migration | Not specified in the provided context. frontiersin.org |
Effects on Inflammatory Signaling Pathways in Cellular Models
The urotensinergic system is increasingly recognized for its role in inflammation. Urotensin-II can act as a pro-inflammatory mediator, influencing the expression of cytokines and the activity of inflammatory cells. nih.gov
In human umbilical vein endothelial cells, U-II induces the expression of interleukin-8 (IL-8), a potent angiogenic and inflammatory chemokine, via the p38 MAPK and extracellular signal-regulated kinase (ERK) signaling pathways. plos.org In RAW264.7 macrophages, U-II promotes the secretion of leukotriene B4 (LTB4), another inflammatory mediator, through a pathway involving the UT receptor, reactive oxygen species (ROS), and Akt. archivesofmedicalscience.com U-II also upregulates the expression of 5-lipoxygenase in rat vascular adventitial fibroblasts. archivesofmedicalscience.com
Furthermore, the U-II/UT system can mediate the upregulation of proinflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated Kupffer cells, the resident macrophages of the liver. plos.org This effect is dependent on the p38 MAPK and NF-κB signaling pathways. plos.org In a rat model of septic shock, the UT receptor was shown to contribute to the pro-inflammatory TLR4/MyD88/NF-κB/iNOS/NO pathway. cellmolbiol.org
Given that this compound is a UT receptor agonist, it is plausible that it can also modulate these inflammatory pathways, although specific studies are needed to delineate its precise effects.
Interaction with Other Neurohormonal Systems at the Cellular Level
The actions of the urotensinergic system are often intertwined with other neurohormonal systems, leading to complex regulatory networks at the cellular level. Urotensin-II shares structural similarities with somatostatin (B550006) and can exhibit cross-reactivity with somatostatin receptors, and vice versa. physiology.org However, their signaling pathways, for instance in inhibiting insulin (B600854) secretion, can also be independent. physiology.org
A significant interaction exists with the endothelin-1 (B181129) (ET-1) and angiotensin II (Ang II) systems, both potent vasoactive and mitogenic systems. physiology.orgfrontiersin.org U-II and ET-1 can both elicit strong vasoconstriction and have similar G-protein coupling (Gq11 subtype). physiology.orgphysiology.org U-II has been shown to induce ET-1 expression in rat aortic smooth muscle cells. plos.org Similarly, U-II is thought to elicit RhoA activation via receptor-Gq11 coupling, a mechanism also utilized by angiotensin II. physiology.org
There is also evidence of interaction with the renin-angiotensin-aldosterone system. frontiersin.org For example, Angiotensin II and TGF-β1 can affect the expression of U-II and its receptor in rat proximal tubular epithelial cells. researchgate.net These interactions highlight the integrated nature of cellular regulation, where the effects of this compound are likely influenced by and, in turn, influence other signaling systems.
Investigation of Orn8 Urotensin Ii in Pre Clinical Disease Models
Role in Animal Models of Cardiovascular Dysregulation
[Orn8]-Urotensin II has been primarily characterized by its divergent effects in cardiovascular models. It was first synthesized and evaluated as a novel ligand for the urotensin II receptor (UT receptor). wikigenes.org The key finding is its species- and tissue-dependent activity. In the rat isolated aorta, this compound acts as a competitive antagonist, effectively blocking the vasoconstriction induced by native Urotensin II (U-II). ahajournals.orgresearchgate.netpeptide.com This antagonistic behavior in a major blood vessel model underscores its potential to counteract the potent vasoconstrictor effects of U-II, which are implicated in hypertensive states. ahajournals.orgnih.gov
Conversely, in cellular assays using human embryonic kidney 293 (HEK293) cells that express the recombinant rat or human UT receptor, this compound behaves as a full agonist, stimulating intracellular calcium mobilization with a potency similar to native U-II. ahajournals.orgpeptide.commedchemexpress.com This dual agonist/antagonist profile suggests the existence of UT receptor subtypes, different receptor-G protein coupling, or distinct signaling pathways in vascular smooth muscle compared to recombinant cell systems. ahajournals.org The development of more potent antagonists, such as Urantide (B549374), which incorporates the Ornithine-for-Lysine substitution at position 8, further highlights the importance of this modification in modulating UT receptor activity. researchgate.netphysiology.orgguidetopharmacology.org
| Experimental Model | Observed Effect of this compound | Pharmacological Profile | Reference |
|---|---|---|---|
| Rat Isolated Aorta | Inhibited U-II-induced vasoconstriction | Competitive Antagonist | ahajournals.orgresearchgate.netpeptide.com |
| HEK293 Cells with Recombinant Rat UT Receptor | Stimulated intracellular calcium release | Full Agonist | wikigenes.orgahajournals.orgpeptide.com |
| HEK293 Cells with Recombinant Human UT Receptor | Stimulated intracellular calcium release | Full Agonist | wikigenes.orgpeptide.com |
Implications in Experimental Pulmonary Pathologies
The urotensinergic system is significantly implicated in the pathophysiology of pulmonary hypertension. physiology.org Studies have shown that expression of both U-II and its receptor are increased in the pulmonary arteries of rats with experimentally induced pulmonary hypertension. physiology.orghku.hk In animal models, U-II can induce potent vasoconstriction of the pulmonary artery. researchgate.net Consequently, UT receptor antagonists have been investigated as potential therapies. For instance, in models of pulmonary arterial hypertension, UT antagonists have shown potential therapeutic benefit. researchgate.net While the [Orn8] modification is central to potent antagonists like Urantide, direct studies evaluating the specific effects of this compound in animal models of pulmonary pathologies such as pulmonary hypertension or acute lung injury have not been extensively reported in the scientific literature. guidetopharmacology.orgresearchgate.net
Potential in Renal Dysfunction Models
Elevated plasma levels of U-II and increased expression of its receptor are hallmarks of several renal diseases in pre-clinical models, including diabetic nephropathy and chronic kidney disease (CKD). physiology.orghku.hknih.gov The urotensinergic system is thought to contribute to the progression of renal disease by promoting cell proliferation and extracellular matrix accumulation. nih.govplos.org In a rat model of ⅚ subtotal nephrectomy, the expression of U-II and its receptor UT increased as the disease progressed to end-stage renal failure. nih.gov The administration of UT receptor antagonists, such as palosuran (B1678358) and SB-611812, has demonstrated protective effects in animal models of renal ischemia-reperfusion and CKD, improving renal blood flow and slowing disease progression. physiology.orgnih.gov Despite the established role of the U-II system in renal pathophysiology and the antagonist properties of this compound in some vascular beds, specific investigations into its direct effects in pre-clinical models of renal dysfunction are not prominently featured in existing research.
Contribution to Neurological Disease Models
The U-II system is widely expressed in the central nervous system (CNS), including in motor neurons and astrocytes, suggesting a role in neurological function and disease. wikigenes.orgresearchgate.net The expression of U-II and its receptor has been identified in human glioblastoma cell lines. researchgate.netfrontiersin.org In a mouse glioblastoma xenograft model, U-II was found to accelerate tumor development, while UT antagonists like urantide and palosuran could delay tumor growth. frontiersin.org Furthermore, the U-II system has been hypothesized to play a role in the cerebral vasospasm that can occur following a subarachnoid hemorrhage. researchgate.net Although these findings point to the therapeutic potential of blocking the UT receptor in certain neurological conditions, pre-clinical studies focusing specifically on the contribution of this compound in these neurological disease models are limited.
Involvement in Pre-clinical Models of Cancer Progression
The involvement of the urotensinergic system in cancer is an emerging area of research. U-II is considered a potential factor in tumor development, possibly through its effects on cell proliferation and angiogenesis. researchgate.netfrontiersin.org In pre-clinical models of glioblastoma, U-II and its receptor UT were found to be expressed in both the tumor cells and the associated vasculature. frontiersin.org The administration of U-II to mice with U87 glioblastoma xenografts promoted tumor growth, increased hypoxia, and induced the expression of matrix metalloproteinases, which are involved in invasion. frontiersin.org Conversely, treatment with the UT receptor antagonists urantide and palosuran significantly inhibited UII-induced effects and delayed tumor growth. frontiersin.org While these studies establish the U-II/UT system as a potential target in cancer, direct investigation into the specific role of this compound in pre-clinical cancer models has not been a primary focus of the research available.
Effects on Inflammatory Conditions in Animal Models
The U-II system plays a complex role in inflammation. U-II can act as a chemoattractant for inflammatory cells and its expression is increased in inflammatory conditions like atherosclerosis. physiology.orgphysiology.org In a mouse model of sepsis-induced acute lung injury, UT receptor antagonists urantide and palosuran were found to decrease levels of pro-inflammatory cytokines and reduce oxidative stress, indicating a pro-inflammatory role for U-II signaling. researchgate.net Similarly, in a rat model of septic shock, a UT receptor antagonist ameliorated hypotension and tachycardia, which are mediated by pro-inflammatory pathways. nih.gov In contrast, a study on a monosodium iodoacetate-induced osteoarthritis rat model showed that local administration of U-II itself had a protective effect, preventing cartilage degeneration and reducing inflammatory markers like NF-κB. subu.edu.tr This suggests the effects of the urotensinergic system in inflammation may be context-dependent. Specific studies detailing the effects of this compound in these inflammatory models are not widely available.
Advanced Research Methodologies for Orn8 Urotensin Ii Studies
Advanced Peptide Synthesis Techniques
The creation of [Orn8]-Urotensin II and related analogues relies on sophisticated chemical synthesis methods capable of producing high-purity peptides.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like this compound. This method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support, or resin. The process simplifies the entire synthesis by allowing for easy removal of excess reagents and by-products through simple filtration and washing, which facilitates automation.
The standard SPPS cycle consists of two main steps:
Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the last amino acid added to the peptide chain.
Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the carboxyl group of the next incoming protected amino acid.
This cycle is repeated until the desired peptide sequence is fully assembled. Adaptations to the standard protocol, such as the use of microwave-assisted synthesis, can accelerate reaction times. The choice of resin and linkers is also critical as it determines the C-terminal functional group of the final peptide after it is cleaved from the solid support.
A significant advancement in SPPS is the incorporation of ultrasonic irradiation. This technique, known as US-SPPS, has been effectively used in the synthesis of human urotensin-II analogues. nih.gov The application of ultrasound energy during the synthesis process, particularly during the deprotection and coupling steps, offers several advantages. It has been shown to enhance reaction efficiency, leading to a remarkable saving of materials and a significant reduction in reaction time. acs.org Furthermore, ultrasonic irradiation can improve the synthesis of "difficult sequences"—peptide chains that are prone to aggregation and incomplete reactions under standard SPPS conditions. acs.org This method represents a high-efficiency strategy that does not exacerbate common side reactions, making it a valuable tool for producing complex peptides like this compound. acs.org
| Technique | Principle | Key Advantages | Relevance to this compound |
|---|---|---|---|
| Standard SPPS | Stepwise addition of amino acids to a peptide chain anchored on a solid resin. | Ease of purification, potential for automation, high efficiency. | Fundamental method for synthesizing the peptide backbone. |
| Ultrasonic Irradiation-Assisted SPPS (US-SPPS) | Application of ultrasound energy during SPPS coupling and deprotection steps. | Reduced reaction times, material savings, improved synthesis of difficult sequences. acs.org | Offers a more efficient and rapid synthesis of this compound and its analogues. nih.gov |
High-Throughput Screening Assays for Ligand Discovery
Identifying new ligands that modulate the urotensin II receptor is a key objective in urotensinergic system research. High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify potential agonists or antagonists. For the UT receptor, both cell-based functional assays and computational (in silico) methods are employed.
Virtual Screening: This computational approach uses the structure of the UT receptor to screen large compound libraries. Methods include docking-based screening, which predicts how well a compound might bind to the receptor's active site, and pharmacophore-based screening, which searches for compounds containing the essential three-dimensional chemical features required for receptor binding and activation. acs.orgacs.org These in silico methods improve the efficiency of drug discovery by narrowing down the number of candidates for experimental validation. acs.org
Competitive Binding Assays: These assays are designed to test the ability of unknown compounds to displace a known, labeled ligand (often a radiolabeled or fluorescently tagged version of urotensin-II) from the UT receptor. A change in signal—for example, a decrease in fluorescence—indicates that the test compound is competing for the same binding site. This format is simple, cheap, and easily adaptable to a high-throughput format for screening large peptide or small molecule libraries. core.ac.uk
Biophysical Techniques for Ligand-Receptor Interaction Analysis
To understand the precise molecular interactions between this compound and the UT receptor, a suite of biophysical techniques is employed. These methods provide detailed information on binding affinity, thermodynamics, and the specific structural elements involved in the interaction.
Radioligand Binding Assays: Considered a gold standard for quantifying ligand affinity, these assays use a radiolabeled form of a ligand, such as [¹²⁵I]-hU-II, to study its binding to receptors in cell membrane preparations. nih.govgiffordbioscience.com In competitive binding experiments, various concentrations of an unlabeled ligand (like this compound) are used to compete with the radioligand for receptor binding. The results are used to calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions. It has been used to measure the binding affinities of U-II and its analogues to synthetic fragments of the UT receptor, specifically the extracellular loops. nih.gov This method allows for the determination of both the association (on-rate) and dissociation (off-rate) constants of the ligand-receptor complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the three-dimensional structure of peptides like U-II in solution. nih.govacs.org In the context of ligand-receptor interactions, NMR can be used to map the binding interface. By comparing the NMR spectra of the ligand or a receptor fragment before and after they are mixed, researchers can identify specific amino acid residues that experience significant chemical shift perturbations, indicating their direct involvement in the binding process. malvernpanalytical.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. harvard.edu This technique provides a complete thermodynamic profile of the interaction in a single experiment, determining the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edunih.gov It is a label-free method performed in solution, allowing the binding partners to be studied in their native states. harvard.edu
Photoaffinity Labelling: This technique uses a modified ligand containing a photoreactive group. Upon binding to the receptor, the complex is exposed to UV light, which activates the photoreactive group and forms a covalent bond with nearby residues in the receptor's binding pocket. Subsequent analysis can identify the specific points of interaction, providing direct evidence of the ligand's binding orientation. wikipedia.org
Advanced Cell-Based Functional Assays
Cell-based assays are critical for determining the biological activity of this compound. These assays use living cells engineered to express the UT receptor to measure the functional consequences of ligand binding, such as receptor activation and downstream signaling.
The UT receptor is a Gq-coupled GPCR, meaning its activation leads to the release of calcium (Ca²⁺) from intracellular stores. Measuring this change in intracellular Ca²⁺ concentration is a widely accepted method for screening UT receptor agonists and antagonists. malvernpanalytical.com
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput instrument designed for this purpose. The assay principle is as follows:
Cells stably expressing the UT receptor (e.g., HEK293 or CHO-K1 cells) are loaded with a calcium-sensitive fluorescent dye. nih.govmalvernpanalytical.com
The baseline fluorescence is measured.
The test compound, such as this compound, is added to the cells.
If the compound is an agonist, it will activate the UT receptor, triggering a rapid increase in intracellular Ca²⁺.
This increase in Ca²⁺ causes the dye to fluoresce brightly, and the change in fluorescence intensity is recorded by the FLIPR instrument in real-time.
This assay can be used to determine the potency of agonists (EC50 value) and the inhibitory potency of antagonists (IC50 value). The quality and reliability of the assay for HTS are often evaluated using statistical parameters like the Z'-factor. malvernpanalytical.com
| Parameter | Calcium Mobilization Assay (FLIPR) | Label-Free DMR Assay | Reference |
|---|---|---|---|
| UII EC50 | 4.15 nM | 4.58 nM | malvernpanalytical.com |
| Z' Factor | 0.77 | 0.81 | malvernpanalytical.com |
| Signal-to-Background (S/B) Ratio | 28.0 | 25.6 | malvernpanalytical.com |
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays
Advanced studies of this compound and its interaction with the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR), frequently employ sophisticated biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET). monash.edunih.gov These assays allow for the real-time monitoring of molecular interactions within living cells, providing detailed insights into the mechanisms of receptor activation and signaling initiated by ligands such as this compound. nih.govfrontiersin.org
The core principle of both BRET and FRET involves the non-radiative transfer of energy between a "donor" molecule and an "acceptor" molecule. genecards.org This energy transfer is highly dependent on the distance between the two molecules, typically occurring only when they are in very close proximity (usually within 10 nanometers). This characteristic makes RET-based techniques ideal for detecting and measuring protein-protein interactions, such as a receptor binding to its signaling partners upon activation. monash.edunih.gov
When these engineered proteins are co-expressed in cells, the addition of a substrate (e.g., coelenterazine) causes the Rluc-tagged UT receptor to emit light. nih.gov If the binding of an agonist like this compound induces a conformational change in the receptor that brings it into close contact with the YFP-tagged signaling partner, energy is transferred from the donor (Rluc) to the acceptor (YFP). This results in the emission of light by the acceptor at its characteristic wavelength. The ratio of acceptor-to-donor emission is measured; an increase in this ratio signifies that the two proteins are interacting. nih.gov
This methodology can be used to characterize the signaling profile of this compound. For example, BRET assays can determine whether this compound acts as an agonist, promoting the recruitment of G-proteins and β-arrestins, or as an antagonist, blocking the recruitment induced by the native ligand, Urotensin-II.
Table 1: Hypothetical BRET Assay Results for UT Receptor Activation This table illustrates the type of data that can be generated from a BRET assay designed to measure the recruitment of β-arrestin-2 to the UT receptor upon ligand stimulation. The BRET ratio indicates the degree of protein interaction.
| Compound | Concentration | Mean BRET Ratio | Interpretation |
| Vehicle (Control) | N/A | 0.15 ± 0.02 | Baseline interaction |
| Urotensin-II | 100 nM | 0.68 ± 0.05 | Strong Agonist (Robust β-arrestin recruitment) |
| This compound | 100 nM | 0.65 ± 0.06 | Full Agonist (Similar recruitment to native ligand) |
| UT Antagonist | 1 µM | 0.17 ± 0.03 | No recruitment |
| Urotensin-II + Antagonist | 100 nM + 1 µM | 0.20 ± 0.04 | Blockade of agonist-induced recruitment |
Gene Editing and Knockout Models for Urotensin System Research
Gene editing technologies, particularly CRISPR/Cas9, have become indispensable tools for investigating the physiological and pathological roles of the urotensin system. The primary application of this technology in this field is the creation of knockout (KO) animal models, most commonly mice, in which the gene encoding the urotensin-II receptor (UTS2R) is permanently inactivated. genecards.org These models are crucial for elucidating the specific functions of the receptor and its ligands, including Urotensin-II and its analogue this compound, by observing the consequences of their absence. nih.gov
The generation of a UTS2R KO mouse involves introducing targeted double-strand breaks in the UTS2R gene in early-stage embryos, leading to the gene's functional disruption. By comparing the phenotype of these KO mice with their wild-type (WT) littermates, researchers can directly attribute specific biological functions to the UT receptor signaling pathway. nih.gov
Research using UTS2R knockout mice has yielded significant findings, particularly in the cardiovascular system. Studies have demonstrated that the potent vasoconstrictor effect of human Urotensin-II is completely absent in the aortae isolated from UTS2R KO mice. nih.gov This finding provides definitive evidence that the UT receptor is solely responsible for mediating this specific contractile action. nih.gov However, these studies also revealed that the absence of the UT receptor did not lead to significant alterations in basal blood pressure or heart rate, suggesting that the urotensin system may not be essential for maintaining baseline cardiovascular hemodynamics in healthy mice. nih.gov
Further research has explored the role of the urotensin system in disease states. By crossing UTS2R KO mice with mouse models of atherosclerosis (ApoE KO mice), researchers have investigated the system's impact on the development of atherosclerotic plaques. nih.gov These "double knockout" models showed an enhanced atherosclerotic phenotype, suggesting a complex and potentially protective role for UT receptor signaling in this specific pathological context. nih.gov
Table 2: Summary of Phenotypic Findings in UTS2R Knockout (KO) Mouse Models This table summarizes key research findings from studies using mice with a deleted urotensin-II receptor gene (UTS2R).
| Area of Study | Key Finding in UTS2R KO Mice | Implication | Reference |
| Vascular Function | Complete loss of Urotensin-II-induced vasoconstriction in isolated aortae. | Confirms the UT receptor as the exclusive mediator of U-II's direct contractile effect on this vessel. | nih.gov |
| Basal Hemodynamics | No significant difference in baseline blood pressure, heart rate, or cardiac output compared to wild-type mice. | Suggests the urotensin system is not critical for maintaining normal cardiovascular homeostasis under basal conditions. | nih.gov |
| Atherosclerosis | Increased atherosclerotic lesion formation when crossed with an ApoE KO background. | Indicates a potential protective role of the UT receptor against the development of atherosclerosis. | nih.gov |
Future Directions and Research Gaps for Orn8 Urotensin Ii
Elucidation of Novel UT Receptor Signaling Pathways and Downstream Effectors
The canonical signaling pathway for the UT receptor, a G protein-coupled receptor (GPCR), involves coupling to Gαq/11 proteins, which subsequently activates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). wikipedia.orgwikipedia.org Downstream of this initial activation, effectors such as the RhoA/ROCK, MAPKs (including ERK1/2 and p38), and PI3K/AKT pathways are engaged, mediating the physiological effects of U-II like cardiac hypertrophy. nih.govuobasrah.edu.iqnih.gov
A primary research gap is the comprehensive characterization of the signaling profile of [Orn8]-Urotensin II. Studies have indicated that this compound acts as a biased agonist, capable of activating G proteins with little to no recruitment of β-arrestin. researchgate.net This presents a significant opportunity to dissect G protein-dependent signaling in isolation from β-arrestin-mediated pathways. Future research should focus on:
Mapping G Protein Subtype Selectivity: Investigating which specific G protein subtypes (e.g., Gq, Gi, Go, G13) are preferentially activated by this compound in different cell types. researchgate.net This could explain its tissue-specific effects and partial agonist/antagonist profile.
Identifying Novel Downstream Effectors: Beyond the known pathways, proteomics and phosphoproteomics approaches could be used to identify novel proteins and signaling nodes that are uniquely modulated by this compound-induced, β-arrestin-independent signaling.
Investigating G Protein-Independent Signaling: Exploring the possibility that this compound could trigger signaling cascades independent of G protein activation, a phenomenon observed for other GPCRs.
Development of Highly Selective and Potent UT Receptor Antagonists and Agonists Based on this compound Scaffolds
This compound has proven to be a valuable scaffold for developing new UT receptor modulators. peptide.com Its substitution at position 8 shifts the pharmacological profile from a full agonist (like native U-II) to a molecule with a complex profile, acting as a full agonist at recombinant receptors but a competitive antagonist in tissues like the rat aorta. peptide.comrndsystems.com This has paved the way for creating more refined ligands.
The most notable derivative is urantide (B549374) ([Pen5,DTrp7,Orn8]hU-II(4–11)), a potent and selective UT receptor antagonist. nih.gov Urantide is approximately 50- to 100-fold more potent as an antagonist than other known compounds in the rat aorta bioassay. nih.gov
| Compound | Modification | Activity at Recombinant UT Receptors | Activity in Rat Aorta |
|---|---|---|---|
| Human Urotensin-II (hU-II) | Native Peptide | Full Agonist | Potent Agonist (Vasoconstriction) |
| This compound | Lys8 → Orn8 | Full Agonist (pEC50 ~ 8) peptide.comrndsystems.com | Competitive Antagonist (pA2 = 6.56) peptide.comrndsystems.com |
| Urantide | [Pen5,DTrp7,Orn8]hU-II(4–11) | Antagonist / Partial Agonist nih.gov | Potent Competitive Antagonist (pKB ≈ 8.3) |
Future research in this area should aim to:
Eliminate Residual Agonism: Urantide has been observed to possess some residual agonist activity in certain assay systems. nih.gov A key goal is to further modify the this compound scaffold to develop pure antagonists with no intrinsic activity across all tissues and cell types.
Enhance Pharmacokinetic Properties: As peptides, this compound and its analogs are susceptible to proteolysis. Future development will require chemical modifications (e.g., peptidomimetics, cyclization strategies) to improve stability, bioavailability, and duration of action for potential therapeutic use.
Create Novel Biased Agonists: Systematically modifying the this compound structure could lead to a new library of biased agonists, each fine-tuned to activate specific downstream pathways. This would create invaluable tools for studying the physiological consequences of selective UT receptor signaling.
Exploration of this compound and its Analogs in Additional Pre-clinical Disease Models
The urotensinergic system is implicated in a wide array of pathologies, including hypertension, atherosclerosis, heart failure, renal disease, diabetes, and certain cancers like glioblastoma. nih.govfrontiersin.orgphysiology.org The development of antagonists based on the this compound scaffold, such as urantide, has enabled the exploration of the therapeutic potential of blocking this system.
Pre-clinical studies have already yielded promising results:
In a rat model of atherosclerosis , urantide treatment ameliorated pathological changes in the aorta and reduced the expression of U-II and its receptor. nih.gov
In a mouse model of glioblastoma , urantide significantly delayed tumor growth by preventing U-II-induced angiogenesis. frontiersin.org
In rats with atherosclerosis-related kidney injury , urantide was shown to be protective by inhibiting the JAK2/STAT3 signaling pathway. researchgate.net
The clear future direction is to broaden the scope of pre-clinical testing. Research gaps include:
Cardiovascular Disease Models: Systematically testing urantide and other novel antagonists in models of pulmonary hypertension, cardiac fibrosis, and heart failure to determine their efficacy in preventing adverse remodeling. nih.gov
Metabolic and Renal Diseases: Evaluating the potential of these compounds in models of diabetic nephropathy and other chronic kidney diseases where the U-II system is upregulated. nih.gov
Oncology: Expanding beyond glioblastoma to other tumor types where the UT receptor is overexpressed, to assess the anti-angiogenic and anti-proliferative potential of UT receptor antagonism.
Investigation of Cross-Talk with Other Peptide Systems
The U-II peptide family shares a common evolutionary origin with the somatostatin (B550006) (SS) family. nih.govnih.gov This shared ancestry has tangible functional consequences. Research has demonstrated that U-II and its related peptide, URP, can directly bind to and activate somatostatin receptor subtypes sst2 and sst5, triggering downstream effects like calcium mobilization and cell proliferation. nih.govresearchgate.net This represents a significant instance of cross-talk between two major neuropeptide systems.
Significant research gaps exist in understanding how this compound fits into this network. Future investigations should focus on:
This compound Interaction with Somatostatin Receptors: Determining whether the ornithine substitution at position 8 alters the affinity or signaling efficacy of the peptide at sst2 and sst5 receptors. This is crucial for interpreting its biological effects, which may not be solely mediated by the UT receptor.
Functional Consequences of Cross-Talk: Elucidating the physiological and pathological relevance of UT receptor ligands activating somatostatin receptors in tissues where both systems are co-expressed, such as the cardiovascular and renal systems.
Post-Receptor Signal Integration: Investigating cross-talk at the level of downstream signaling cascades with other vasoactive systems, such as the angiotensin II and endothelin-1 (B181129) systems, which also utilize Gq-mediated pathways. physiology.org
Advancements in Analytical Techniques for Endogenous and Synthetic Urotensin Peptides
Accurate and sensitive quantification of peptides in biological matrices is essential for pharmacokinetic studies and for understanding their physiological roles. For urotensin peptides, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high selectivity and sensitivity, which is necessary given the low circulating concentrations of these peptides. mdpi.comnih.gov
Future research should prioritize the development and validation of robust analytical methods specifically for this compound and its derivatives. Key areas for advancement include:
Validated LC-MS/MS Assays: Developing fully validated LC-MS/MS methods for the simultaneous quantification of this compound, urantide, and their major metabolites in plasma and tissue homogenates. This will be critical for conducting preclinical pharmacokinetic and pharmacodynamic studies.
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for metabolite identification to fully characterize the biotransformation pathways of novel synthetic analogs.
Affinity-Based Mass Spectrometry: Employing advanced techniques to identify binding partners and explore the formation of receptor-ligand complexes in their native state, providing deeper insights into the molecular interactions of this compound.
Mechanistic Studies of Functional Selectivity and its Biological Consequences
The concept of functional selectivity, or biased agonism, where a ligand stabilizes specific receptor conformations to preferentially activate a subset of signaling pathways, is central to understanding this compound. nih.govresearchgate.net It has been shown that while U-II and URP activate a full range of G proteins and recruit β-arrestin, this compound is biased towards G protein activation with minimal β-arrestin engagement. researchgate.net
This biased profile is a key area for future research. The primary mechanistic questions are:
Structural Basis of Bias: How does the substitution of lysine (B10760008) with ornithine at position 8 alter the peptide's structure and its binding mode within the UT receptor? Answering this requires a combination of NMR spectroscopy, computational modeling, and site-directed mutagenesis of both the ligand and the receptor to pinpoint the specific interactions that favor G protein coupling over β-arrestin binding. nih.gov
Linking Specific Pathways to Biological Outcomes: Using this compound and other biased ligands as tools to correlate the activation of specific signaling pathways (e.g., Gq vs. β-arrestin) with distinct cellular and physiological responses (e.g., vasoconstriction vs. receptor internalization and desensitization).
Therapeutic Implications of Bias: Investigating whether a biased antagonist, which might block Gq-mediated vasoconstriction while permitting other potentially beneficial β-arrestin-mediated signals, could offer a better therapeutic outcome compared to a non-biased antagonist in diseases like heart failure or hypertension.
常见问题
Basic Research Question: What are the validated methods for quantifying [Orn8]-Urotensin II in biological samples?
Answer: The primary methods include enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) , which utilize antibodies specific to Urotensin II epitopes. ELISA protocols typically involve coating plates with capture antibodies, incubating samples, and detecting absorbance at 450 nm using microplate readers . RIA offers higher sensitivity for low-concentration samples but requires radioisotope handling. For quality control, ensure antibodies are validated against synthetic this compound standards, and include triplicate measurements to minimize intra-assay variability .
Basic Research Question: What physiological roles of this compound are well-characterized in preclinical models?
Answer: this compound regulates blood pressure (via vasoconstriction and endothelial modulation), cell proliferation (e.g., in vascular smooth muscle and dermal papilla cells), and inflammatory mediator secretion (e.g., VEGF and LTB4). Studies in rodents demonstrate its dual role in hypertension pathogenesis and tissue remodeling, with dose-dependent effects on systolic/diastolic blood pressure .
Advanced Research Question: How can researchers reconcile contradictory findings on this compound's association with hypertension?
Answer: Contradictions often arise from confounding variables (e.g., nitric oxide metabolite levels) and population heterogeneity . A 1:1 matched case-control study resolved this by stratifying subjects based on nitric oxide levels, revealing persistent hypertension association (OR = 2.58 in highest vs. lowest UII quartile) . Multivariate regression and subgroup analyses (e.g., adjusting for age, sex, and comorbidities) are critical to isolate UII-specific effects .
Advanced Research Question: What experimental models are optimal for studying chronic this compound exposure?
Answer: Volume-overloaded animal models (e.g., aorto-caval shunted rats) mimic chronic cardiovascular stress. Morphometric data from such models show UII-induced cardiac hypertrophy and vascular remodeling, with protocols involving subcutaneous UII infusion (e.g., 10 pmol/kg/day for 14 days) . Include sham-operated controls and monitor hemodynamic parameters (e.g., mean arterial pressure) to validate phenotypic changes .
Advanced Research Question: Which statistical methods address non-normally distributed this compound data?
Answer: Use non-parametric tests like the Mann-Whitney U test for group comparisons and Spearman’s rank correlation for associations. In a hypertension study, UII levels (non-normal distribution) were analyzed using these methods, revealing correlations with blood pressure (r = 0.169 for systolic) . For multivariate analysis, apply log-transformation or quantile regression to handle skewness .
Advanced Research Question: What molecular mechanisms underlie this compound-induced inflammatory responses?
Answer: In macrophages, UII activates the UT receptor-ROS-Akt pathway , upregulating 5-lipoxygenase to stimulate LTB4 secretion. Experimental validation involves:
- ROS inhibition (e.g., N-acetylcysteine) to block Akt phosphorylation.
- Western blotting to quantify phosphorylated Akt and 5-lipoxygenase expression .
- LTB4 ELISA to measure secretion kinetics in RAW264.7 cells .
Advanced Research Question: How should cell proliferation assays be designed to study this compound?
Answer: Use CCK-8 assays for viability/proliferation in rat dermal papilla cells (DPCs), with UII doses ranging 1–100 nM. Pair with ELISA (VEGF secretion) and RT-PCR/Western blotting (receptor expression). Normalize data to vehicle-treated controls and include kinase inhibitors (e.g., Akt inhibitors) to dissect signaling pathways .
Advanced Research Question: What strategies mitigate confounding in clinical studies of this compound?
Answer: Implement matched case-control designs (e.g., 1:1 matching for age, sex, and comorbidities) and predefine exclusion criteria (e.g., renal dysfunction). In hypertension research, subgroup analyses stratified by nitric oxide levels reduced confounding, with sensitivity analyses to assess robustness .
Basic Research Question: What are the standard storage and handling protocols for this compound?
Answer: Lyophilized peptides should be stored at -20°C , reconstituted in sterile PBS (pH 7.4), and aliquoted to avoid freeze-thaw cycles. Purity (>95%) must be confirmed via HPLC, and bioactivity validated in dose-response assays (e.g., vasoconstriction in aortic rings) .
Advanced Research Question: How does this compound interact with other vasoactive systems (e.g., endothelin-1)?
Answer: UII potentiates endothelin-1 (ET-1) -mediated vasoconstriction via cross-talk between UT and ET receptors. Co-administration studies in isolated vessels (e.g., rat aortic rings) with receptor antagonists (e.g., bosentan for ET-1) can delineate synergism. Measure contractile responses using wire myography and quantify receptor co-localization via immunofluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
